

A Comprehensive Technical Guide to N,N-dimethyl-6-nitroquinolin-2-amine

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Compound of Interest

Compound Name: *N,N-dimethyl-6-nitroquinolin-2-amine*

CAS No.: 37041-42-2

Cat. No.: B2911127

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-6-nitroquinolin-2-amine is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and natural products. The introduction of a nitro group and a dimethylamino group to the quinoline core can substantially influence its physicochemical properties and biological activity. Nitroaromatic compounds are known to play a crucial role in medicinal chemistry, often serving as precursors for the synthesis of amino derivatives or exhibiting intrinsic bioactivity.^[1] This guide provides a detailed overview of the chemical identity, structural characteristics, and a plausible synthetic pathway for **N,N-dimethyl-6-nitroquinolin-2-amine**, offering valuable insights for its potential application in research and drug discovery.

Chemical Identity and Structure

Correctly identifying a chemical compound is fundamental for any scientific investigation. The following identifiers and properties define **N,N-dimethyl-6-nitroquinolin-2-amine**.

Identifier	Value
IUPAC Name	N,N-dimethyl-6-nitroquinolin-2-amine
CAS Number	37041-42-2[2]
Molecular Formula	C ₁₁ H ₁₁ N ₃ O ₂
SMILES	CN(C)c1ccc2cc(ccc2n1)[O-]
InChI Key	DBNZYROHZKZEIK-UHFFFAOYSA-N
InChI	1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3

Physicochemical Properties (Predicted)

While experimental data for this specific compound is not readily available in the public domain, computational methods provide reliable estimates of its key physicochemical properties. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Property	Predicted Value
Molecular Weight	217.23 g/mol
XLogP3	2.5
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	4
Rotatable Bond Count	1
Topological Polar Surface Area	58.6 Å ²

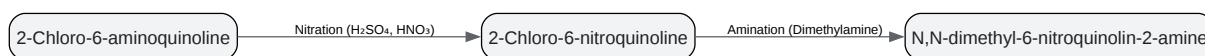
Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Mechanism

The synthesis of **N,N-dimethyl-6-nitroquinolin-2-amine** can be approached through a multi-step process, leveraging established methodologies for the construction and functionalization of the quinoline ring system. A plausible and efficient synthetic route involves the nitration of a suitable quinoline precursor followed by nucleophilic aromatic substitution.

Proposed Synthetic Pathway

A logical synthetic strategy would begin with a commercially available or readily synthesized 2-chloroquinoline derivative. The subsequent steps would be nitration and then substitution of the chloro group with dimethylamine.



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Caption: Proposed synthesis of **N,N-dimethyl-6-nitroquinolin-2-amine**.

Experimental Protocol

Step 1: Nitration of 2-Chloro-6-aminoquinoline to 2-Chloro-6-nitroquinoline

This step involves the electrophilic nitration of the quinoline ring. The amino group at the 6-position is first protected or converted to a diazonium salt, which is then displaced by a nitro group via a Sandmeyer-type reaction, or the nitration is performed on a precursor where the 6-position is activated for nitration. A more direct approach, if selectivity can be controlled, is the nitration of 2-chloroquinoline. However, for regioselectivity, starting with a pre-functionalized quinoline is often preferred. For the purpose of this guide, we will outline a general nitration procedure.

- **Reaction Setup:** In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-chloroquinoline to concentrated sulfuric acid.
- **Nitrating Mixture:** Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

- **Addition:** Add the nitrating mixture dropwise to the solution of 2-chloroquinoline, maintaining the temperature below 10 °C. The regioselectivity of this reaction can be influenced by the specific reaction conditions.
- **Reaction:** After the addition is complete, allow the reaction to stir at room temperature for several hours.
- **Workup:** Pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality: The strong acidic environment protonates the quinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack. The nitration, therefore, occurs on the carbocyclic ring, with the position of substitution directed by the existing chloro group and the overall electronic nature of the quinoline system.

Step 2: Amination of 2-Chloro-6-nitroquinoline

This step is a nucleophilic aromatic substitution (S_NAr) reaction where the chlorine atom at the C2 position is displaced by dimethylamine. The C2 position of the quinoline ring is activated towards nucleophilic attack, especially with an electron-withdrawing nitro group on the carbocyclic ring.

- **Reaction Setup:** In a sealed pressure vessel, dissolve 2-chloro-6-nitroquinoline in a suitable solvent such as ethanol or dimethylformamide (DMF).
- **Reagent Addition:** Add an excess of dimethylamine (either as a solution in a solvent like THF or as a gas bubbled through the solution). The use of a base, such as potassium carbonate, may be beneficial to neutralize the HCl formed during the reaction.
- **Reaction:** Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered off. The solvent is removed under reduced pressure.

- **Extraction:** The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Causality: The electron-withdrawing nitro group at the 6-position and the electronegative nitrogen atom within the quinoline ring system activate the 2-position for nucleophilic attack. Dimethylamine, a strong nucleophile, readily displaces the chloride leaving group.

Potential Applications in Research

While specific applications for **N,N-dimethyl-6-nitroquinolin-2-amine** are not extensively documented, its structure suggests several areas of potential research interest:

- **Medicinal Chemistry:** Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[3] The presence of the nitro group could also confer specific activities, as seen in other nitroaromatic drugs.[1] This compound could serve as a scaffold for the development of new therapeutic agents. The nitro group can also be reduced to an amino group, providing a key intermediate for further functionalization.
- **Materials Science:** Nitroaromatic compounds can have interesting optical and electronic properties. This molecule could be investigated for its potential use in the development of dyes, sensors, or other functional materials.
- **Chemical Biology:** As a substituted quinoline, it could be used as a chemical probe to study biological pathways or to identify new protein targets.

Safety and Handling

N,N-dimethyl-6-nitroquinolin-2-amine should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitro compounds can be toxic and potentially mutagenic.[4] A thorough risk assessment should be conducted before handling this compound.

Conclusion

This technical guide provides a foundational understanding of **N,N-dimethyl-6-nitroquinolin-2-amine**, including its chemical identifiers, predicted properties, and a viable synthetic route. The provided information is intended to support researchers and scientists in their efforts to synthesize and explore the potential of this and related quinoline derivatives in various scientific disciplines. The self-validating nature of the proposed synthetic protocols, grounded in established chemical principles, offers a reliable starting point for its preparation and subsequent investigation.

References

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